3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one family, characterized by a fused bicyclic core (cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one) substituted with:
Properties
Molecular Formula |
C24H19ClN2O3S2 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-30-17-5-2-4-14(12-17)19(28)13-31-24-26-22-21(18-6-3-7-20(18)32-22)23(29)27(24)16-10-8-15(25)9-11-16/h2,4-5,8-12H,3,6-7,13H2,1H3 |
InChI Key |
MFRUCNIGAAOLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidinone Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thienopyrimidinone core.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker is a key reactive site, enabling nucleophilic substitution or oxidation reactions.
For example, in related thienopyrimidines, sulfanyl groups react with alicyclic amines (e.g., piperidine) to form zwitterionic tetrahedral intermediates, followed by deprotonation to yield substituted products .
Oxoethyl Chain Modifications
The 2-oxoethyl group attached to sulfur can undergo ketone-specific reactions:
Heterocyclic Core Reactivity
The thieno[2,3-d]pyrimidin-4-one core participates in electrophilic substitutions and ring-opening reactions:
For instance, hydrolysis under basic conditions may cleave the thienopyrimidinone ring, yielding a thiophene carboxylic acid derivative .
Functional Group Interactions
-
4-Chlorophenyl Group : Typically inert under mild conditions but may undergo Ullmann coupling or Suzuki-Miyaura cross-coupling under catalytic Pd .
-
3-Methoxyphenyl Group : Demethylation (e.g., BBr₃) to form catechol derivatives or O-alkylation with alkyl halides .
Stability Considerations
Scientific Research Applications
Pharmacological Applications
- Antiparasitic Activity :
- Antimicrobial Properties :
- Cancer Research :
Agrochemical Applications
- Herbicidal Activity :
Table 1: Summary of Research Findings
Safety and Environmental Impact
The compound is classified with warnings regarding serious eye irritation and potential long-lasting effects on aquatic life. Therefore, safety assessments are crucial before any practical applications are considered .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features suggest it could inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Variations in Sulfanyl Side Chains
Key analogues differ in substituents on the sulfanyl side chain and phenyl rings, altering physicochemical and biological properties:
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing chlorine in ’s analogue, which may alter binding affinity .
- Steric Factors : Bulky substituents like biphenyl () or naphthyl groups () hinder molecular packing, affecting crystallinity and dissolution rates .
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activities based on recent research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl group : Known for its role in enhancing biological activity.
- Methoxyphenyl moiety : Contributes to lipophilicity and potential receptor interactions.
- Thieno[2,3-d]pyrimidin core : Associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, particularly in the following areas:
1. Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays showed significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potent activity compared to standard chemotherapeutics like doxorubicin .
2. COX Inhibition
The compound has been identified as a dual inhibitor of cyclooxygenase enzymes (COX-I and COX-II). This is significant due to the role of COX enzymes in inflammation and cancer progression:
- Selectivity : Preliminary data suggest that it may have a preference for COX-II inhibition, which is associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
The mechanisms underlying the biological activities of this compound are being elucidated through various studies:
- Docking Studies : Molecular docking simulations indicate strong binding affinities to COX active sites, suggesting competitive inhibition mechanisms .
- Cellular Pathways : The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis, potentially through the inhibition of inflammatory mediators .
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 | 0.03 | Antiproliferative |
| B | COX-II Inhibition | 0.011 | Enzyme inhibition |
| C | In vivo Tumor Model | N/A | Reduced tumor growth |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?
Answer: The compound’s core structure—a cyclopenta-thieno-pyrimidinone—can be synthesized via cyclocondensation reactions. A validated approach involves:
- Step 1: Reacting a thiophene-isothiocyanate intermediate (e.g., 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene) with primary amines or hydrazine derivatives to form the pyrimidinone ring .
- Step 2: Introducing substituents (e.g., 4-chlorophenyl and methoxyphenyl groups) via nucleophilic substitution or coupling reactions. Sodium borohydride reduction may stabilize intermediates during functionalization .
- Critical Parameters: Reaction temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and stoichiometric control of amine/thiol reactants to avoid side products .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the fused bicyclic system. For example, single-crystal studies of analogous compounds (e.g., ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives) reveal bond angles and torsional strain in the cyclopenta-thieno scaffold .
- Spectroscopy:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Answer:
- Design Strategy:
- Variation of Substituents: Replace the 3-methoxyphenyl or 4-chlorophenyl groups with electron-withdrawing/donating analogs (e.g., fluoro, nitro) to assess impacts on target binding .
- Core Modifications: Synthesize derivatives with saturated vs. unsaturated cyclopenta rings to probe conformational flexibility .
- Assays:
- In Vitro Screening: Use kinase inhibition assays (e.g., VEGFR-2/AKT targets) and apoptosis induction studies (e.g., caspase-3 activation) with IC₅₀ determination .
- Control Experiments: Compare with structurally related compounds (e.g., pyrimidine-thiophene hybrids) to isolate pharmacophore contributions .
Q. What computational approaches are suitable for predicting this compound’s drug-likeness and binding modes?
Answer:
- Physicochemical Properties: Use tools like Molinspiration or SwissADME to calculate logP (<5), topological polar surface area (TPSA <140 Ų), and Lipinski compliance .
- Docking Studies:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond retention with catalytic residues (e.g., Asp1046 in VEGFR-2) .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
Answer:
- Root-Cause Analysis:
- Experimental Replication:
Q. What strategies optimize reaction conditions for scaling up synthesis?
Answer:
- Flow Chemistry: Use microreactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and yield .
- DoE Workflow:
- Factors: Temperature, residence time, and reagent molarity.
- Outputs: Maximize yield via central composite design (CCD) and pareto charts .
- In-line Analytics: Implement FTIR or Raman probes for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
